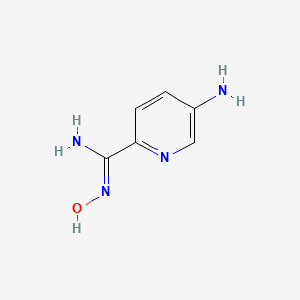
5-Amino-N-hydroxypicolinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-N-hydroxypicolinimidamide, also known as AHPIA, is a chemical compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It is a potent inhibitor of adenosine deaminase (ADA), an enzyme that plays a crucial role in the metabolism of purine nucleosides. The inhibition of ADA by AHPIA has been shown to have several biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
5-Amino-N-hydroxypicolinimidamide acts as a competitive inhibitor of ADA, binding to the active site of the enzyme and preventing it from metabolizing purine nucleosides. This results in an accumulation of adenosine, which can then bind to adenosine receptors and activate various signaling pathways in the body. The exact mechanism of action of 5-Amino-N-hydroxypicolinimidamide is still being studied, but it is believed to involve the modulation of immune cell function and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The inhibition of ADA by 5-Amino-N-hydroxypicolinimidamide has several biochemical and physiological effects. It has been shown to enhance the immune response by increasing the levels of adenosine, which can activate various immune cells and modulate their function. This effect has been shown to be particularly beneficial in the treatment of autoimmune disorders, where the immune system attacks healthy cells in the body. 5-Amino-N-hydroxypicolinimidamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-N-hydroxypicolinimidamide has several advantages and limitations for lab experiments. One of the main advantages is its potency as an ADA inhibitor, making it a useful tool for studying the role of ADA in various biological processes. However, its potency also means that it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, 5-Amino-N-hydroxypicolinimidamide has limited solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for research on 5-Amino-N-hydroxypicolinimidamide. One area of interest is its potential use in the treatment of cancer, where it has shown promising results in inducing apoptosis in cancer cells. Another area of interest is its potential use in the treatment of autoimmune disorders, where it has been shown to enhance the immune response. Further research is needed to fully understand the mechanism of action of 5-Amino-N-hydroxypicolinimidamide and its potential applications in medicine.
Méthodes De Synthèse
5-Amino-N-hydroxypicolinimidamide can be synthesized through a multi-step process starting from picolinic acid. The first step involves the conversion of picolinic acid to its methyl ester, which is then reacted with hydroxylamine to yield the corresponding oxime. The oxime is then reduced to the amine using sodium borohydride, followed by the introduction of the amino group using a reductive amination reaction. The final step involves the introduction of the hydroxyl group using a hydroxylamine reaction, resulting in the formation of 5-Amino-N-hydroxypicolinimidamide.
Applications De Recherche Scientifique
5-Amino-N-hydroxypicolinimidamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. The inhibition of ADA by 5-Amino-N-hydroxypicolinimidamide has been shown to enhance the immune response by increasing the levels of adenosine, which is a potent immunosuppressive molecule. This effect has been shown to be particularly beneficial in the treatment of autoimmune disorders, where the immune system attacks healthy cells in the body.
Propriétés
IUPAC Name |
5-amino-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,7H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQSBYIYZPJKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1N)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-hydroxypicolinimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

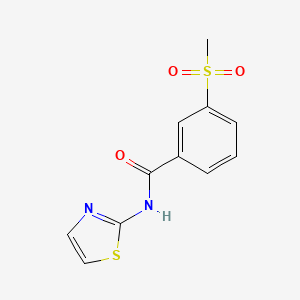
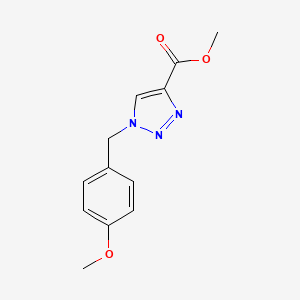
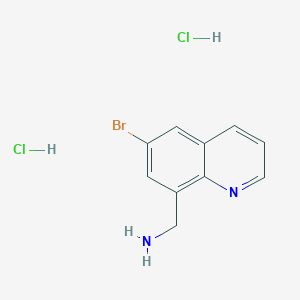

![Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2885990.png)
![3-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2885994.png)
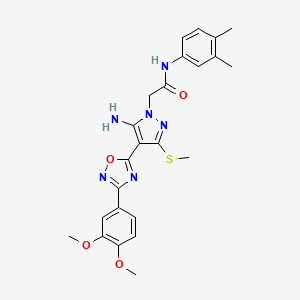
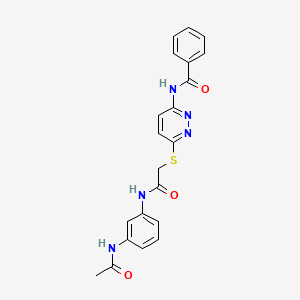
![{5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol](/img/structure/B2885998.png)
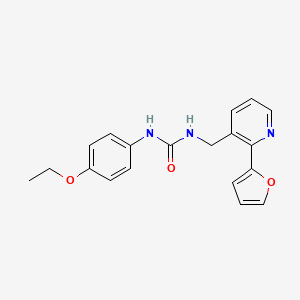
![1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea](/img/structure/B2886001.png)
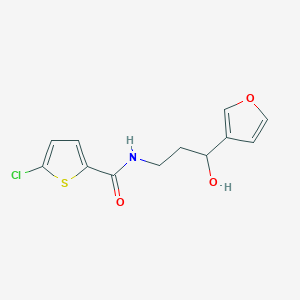
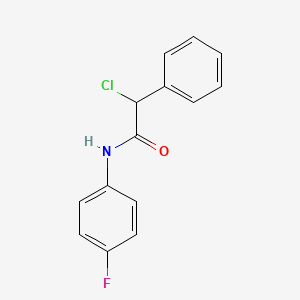
![1-[(2-Methoxyphenyl)methyl]-3-methylurea](/img/structure/B2886007.png)